5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
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Overview
Description
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The synthesized oxadiazole derivative is then coupled with 5-chloro-2-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Similar structure with a benzamide group instead of an aniline group.
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phenol: Similar structure with a phenol group instead of an aniline group.
Uniqueness
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to the presence of both the oxadiazole ring and the aniline group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-8-7-12(17)9-13(14)18-10-15-19-20-16(22-15)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
InChI Key |
RXBDUPQHXNBYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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